![molecular formula C20H24N2O4 B10841232 2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide](/img/structure/B10841232.png)
2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide is an organic compound that features a benzyloxy group, a hydroxy group, and a phenyl group attached to a heptanediamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of benzyl chloride with a suitable amine to form a benzyloxy intermediate. This intermediate is then reacted with a heptanediamide derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or toluene and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid.
Reduction: Reduction can produce benzyl alcohol or benzylamine.
Substitution: Electrophilic aromatic substitution can introduce nitro or halogen groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antioxidant activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the hydroxy and phenyl groups can engage in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(benzyloxy)-2-hydroxybenzaldehyde: Shares the benzyloxy and hydroxy functional groups but differs in the aldehyde group.
2-benzyloxy-1-methylpyridinium triflate: Contains a benzyloxy group and is used in benzylation reactions.
3-(benzyloxy)pyridin-2-amine: Features a benzyloxy group attached to a pyridine ring
Uniqueness
2-(benzyloxy)-N7-hydroxy-N1-phenylheptanediamide is unique due to its heptanediamide backbone, which provides distinct chemical properties and reactivity compared to other benzyloxy-containing compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C20H24N2O4 |
---|---|
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
N'-hydroxy-N-phenyl-2-phenylmethoxyheptanediamide |
InChI |
InChI=1S/C20H24N2O4/c23-19(22-25)14-8-7-13-18(26-15-16-9-3-1-4-10-16)20(24)21-17-11-5-2-6-12-17/h1-6,9-12,18,25H,7-8,13-15H2,(H,21,24)(H,22,23) |
InChI-Schlüssel |
DGQYQVJKMZAQBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC(CCCCC(=O)NO)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.